molecular formula C10H16N2O2 B13445811 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13445811
M. Wt: 196.25 g/mol
InChI Key: CMSXRUUCDQIERW-UHFFFAOYSA-N
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Description

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 2-isopropyl-1H-imidazole with a suitable alkylating agent, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: Similar in structure but with an ethyl group instead of an isopropyl group.

    3-(2-Methyl-1H-imidazol-1-yl)propanoic acid: Contains a methyl group instead of an isopropyl group.

    3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid: Features diphenyl groups on the imidazole ring.

Uniqueness

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C10H16N2O2/c1-7(2)9-11-4-5-12(9)6-8(3)10(13)14/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

CMSXRUUCDQIERW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C)C(=O)O

Origin of Product

United States

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